molecular formula C10H9NO2 B2896713 5-Methyl-1H-indole-7-carboxylic acid CAS No. 875306-18-6

5-Methyl-1H-indole-7-carboxylic acid

Cat. No.: B2896713
CAS No.: 875306-18-6
M. Wt: 175.187
InChI Key: VSHXZVNMWRDXSB-UHFFFAOYSA-N
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Description

5-Methyl-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are used in various fields such as chemistry, biology, and medicine . This compound, specifically, has a methyl group at the 5-position and a carboxylic acid group at the 7-position of the indole ring, which may influence its chemical properties and biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-indole-7-carboxylic acid can be achieved through several methods. One common approach involves the Leimgruber–Batcho indole synthesis, which is a well-known method for constructing indole derivatives . This method typically involves the cyclization of an appropriate precursor under acidic conditions.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Similar structure but with a carboxylic acid group at the 3-position.

    5-Methylindole: Lacks the carboxylic acid group at the 7-position.

    Indole-7-carboxylic acid: Lacks the methyl group at the 5-position.

Uniqueness

5-Methyl-1H-indole-7-carboxylic acid is unique due to the presence of both a methyl group at the 5-position and a carboxylic acid group at the 7-position. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-methyl-1H-indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-7-2-3-11-9(7)8(5-6)10(12)13/h2-5,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHXZVNMWRDXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.68 g of 7-bromo-5-methyl-indole (8 mmol) were dissolved in 30 ml THF and 15 ml of a 1.6 molar solution of n-BuLi in hexane were added at −78° C. The reaction mixture was then allowed to warm to 0-5° C. and was stirred at this temperature for 30 min. Then it was cooled again to −78° C., dry ice was added and the mixture was allowed to warm to rt. After 15 min at rt it was poured into water and extracted twice with ether. The aqueous phase was then acidified with 1 N HCl solution and extracted several times with DCM. The combined DCM extracts were then washed with brine, dried with magnesium sulfate, filtered and the solvent was evaporated. The remaining residue was triturated with n-hexane. Final filtration yielded 0.78 g (56%) of 5-methyl-1H-indole-7-carboxylic acid as light brown solid. 1H NMR (DMSO-d, 300 MHz): δ 2.41 (s, 3H), 6.44 (m, 1H), 7.31 (m, 1H), 7.58 (s, 1H), 7.61 (s, 1H), 10.91 (br s, 1H), 12.92 (br s, 1H).
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